molecular formula C19H20N4O2S B2594178 (1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2108363-41-1

(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2594178
CAS No.: 2108363-41-1
M. Wt: 368.46
InChI Key: OWWWQKRKPISAAX-UHFFFAOYSA-N
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Description

(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane, due to its complex structure, has been the subject of various research studies focusing on its molecular interactions, synthesis pathways, and potential applications in various fields of chemistry and materials science.

One notable study involves the structural analysis of related compounds through X-ray crystallography, providing insights into their molecular geometry and potential for forming hydrogen bonds and other intermolecular interactions. For example, the analysis of 1-[(4-Chlorophenyl)(phenylimino)methyl]-7-methoxy-2-naphthol–1,4-diazabicyclo[2.2.2]octane (2/1) cocrystal demonstrates the capability of similar structures to form stable aggregates through hydrogen bonding, suggesting applications in the design of novel materials with specific properties (Nagasawa et al., 2010).

Host-Guest Chemistry and Molecular Recognition

Research on water-soluble macrocyclic paddlanes and propellanes containing similar bicyclic units has opened up new avenues in host-guest chemistry. These compounds, due to their unique structural features, show promise in forming complexes with various molecules, indicating potential applications in molecular recognition and sensor design. The study of tetra-azabispaddlane, hexa-azatrispaddlane, and tetra-azabispropellane reveals their ability to interact with fluorescent hydrophobic guests, showcasing their potential in the development of new host molecules for chemical sensing applications (Tobe et al., 1985).

Catalytic Applications

The compound's structural motifs are closely related to catalysts in chemical reactions. For instance, studies on the catalytic partial oxidation of hydrocarbons have explored the reactivities and selectivities of various hydrocarbon mixtures over rhodium-coated monoliths. These studies contribute to understanding how similar bicyclic and naphthalene structures might influence catalytic processes, potentially leading to more efficient synthesis methods for important industrial chemicals (Subramanian et al., 2004).

Properties

IUPAC Name

8-naphthalen-1-ylsulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-26(25,19-7-3-5-14-4-1-2-6-18(14)19)22-15-8-9-16(22)13-17(12-15)23-20-10-11-21-23/h1-7,10-11,15-17H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWWQKRKPISAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=CC=CC=C43)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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